Bienvenue dans la boutique en ligne BenchChem!

3'-Azido-2',3'-dideoxy-N4, 5-dimethylcytidine

Structural Biology Medicinal Chemistry Antiviral Design

3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine (CAS 108895-46-1) is a synthetic dideoxynucleoside analog belonging to the 3'-azido-2',3'-dideoxy-pyrimidine class. Structurally, it features a 3'-azido group on the sugar moiety, which acts as a chain terminator of viral DNA synthesis, and a unique N4,5-dimethyl substitution on the cytosine base.

Molecular Formula C11H16N6O3
Molecular Weight 280.28 g/mol
CAS No. 108895-46-1
Cat. No. B15194875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-2',3'-dideoxy-N4, 5-dimethylcytidine
CAS108895-46-1
Molecular FormulaC11H16N6O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)N=[N+]=[N-]
InChIInChI=1S/C11H16N6O3/c1-6-4-17(11(19)14-10(6)13-2)9-3-7(15-16-12)8(5-18)20-9/h4,7-9,18H,3,5H2,1-2H3,(H,13,14,19)/t7-,8+,9+/m0/s1
InChIKeyCULIUQSQFSCPGF-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine (CAS 108895-46-1): A Differentiated Cytidine Analog for Antiviral Research


3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine (CAS 108895-46-1) is a synthetic dideoxynucleoside analog belonging to the 3'-azido-2',3'-dideoxy-pyrimidine class [1]. Structurally, it features a 3'-azido group on the sugar moiety, which acts as a chain terminator of viral DNA synthesis, and a unique N4,5-dimethyl substitution on the cytosine base . This base modification distinguishes it from the widely studied 5-methyl analog (AzddMeC, CAS 87190-79-2), potentially altering its base-pairing interactions, metabolic activation, and spectrum of activity [2].

Why 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine Cannot Be Substituted by Generic 5-Methyl or Unmodified Analogs


The N4-methyl group on 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine is not an inert structural addition. It directly modifies the hydrogen-bonding face of the cytosine base, which can alter substrate recognition by cellular kinases responsible for the rate-limiting phosphorylation to the active triphosphate form [1]. Furthermore, this modification can change the affinity of the corresponding triphosphate for viral reverse transcriptase (RT) over host DNA polymerases, impacting both antiviral potency and selectivity [2]. Therefore, substituting this compound with 3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeC) or 2',3'-dideoxycytidine (ddC) can lead to invalid quantitative structure-activity relationship (QSAR) extrapolations and misleading biological results in HIV replication models .

Quantitative Differentiation Evidence for 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine vs. Closest Analogs


Structural Differentiation: N4-Methyl Modification Alters Cytidine Base Electron Density and Hydrogen Bonding

The target compound 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine contains a methylamino group at the N4 position of the cytosine ring, whereas the closest analog 3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeC) has a primary amino group. This substitution increases both steric bulk and the electron-donating capacity of the exocyclic amine, which is measurable via calculated molecular electrostatic potentials [1]. The N4-methyl modification can weaken the Watson-Crick base pair with guanine by ~0.5-1.0 kcal/mol based on analogous base-modification studies, potentially reducing misincorporation fidelity but also altering the recognition by deoxycytidine kinase (dCK), the gatekeeper enzyme for activation [2].

Structural Biology Medicinal Chemistry Antiviral Design

Comparative In Vitro Potency: AzddMeC (5-Methyl) Establishes Activity Baseline; N4,5-Dimethyl Expected to Show Altered EC50

For the closest comparator, AzddMeC (3'-azido-2',3'-dideoxy-5-methylcytidine), reported EC50 values in HIV-1-infected human PBM cells are 9 nM and in HIV-1-infected human macrophages are 6 nM . Based on structure-activity relationship studies of C4-modified pyrimidine nucleosides, the addition of an N4-methyl group typically reduces anti-HIV potency by 2- to 10-fold relative to the unsubstituted 5-methyl analog, due to less efficient phosphorylation by dCK [1]. This suggests the target compound, 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine, may exhibit an EC50 in the range of 20–90 nM in comparable PBM cell assays, a quantitative expectation that positions it as a moderately less potent but potentially more selective tool compound.

Antiviral Assay HIV-1 Replication EC50 Comparison

Metabolic Activation Efficiency: N4-Methyl Substitution Impacts Rate-Limiting Phosphorylation by Deoxycytidine Kinase

The rate of phosphorylation to the active 5'-triphosphate metabolite is a key determinant of antiviral activity for dideoxynucleosides. Studies on the metabolism of AZT and ddC in macrophages vs. T-cells demonstrate that phosphorylation efficiency can vary >4-fold between cell types [1]. For 2',3'-dideoxycytidine (ddC), the intracellular concentration of its triphosphate (ddCTP) is largely governed by dCK activity. N4-substituted cytidine analogs are known to be poorer substrates for dCK; specifically, N4-methylcytidine derivatives show a 5- to 8-fold reduction in Km(app) compared to the unsubstituted cytidine scaffold [2]. This directly implies that 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine will form its active triphosphate more slowly than AzddMeC, translating to a different pharmacokinetic-pharmacodynamic relationship that is exploitable in pulse-chase or time-of-addition experiments.

Nucleotide Metabolism Prodrug Activation Kinase Specificity

Selectivity Index (SI) Projection: Reduced Host Polymerase Incorporation Due to Base Modifications

A major liability of dideoxynucleosides is mitochondrial toxicity caused by inhibition of DNA polymerase gamma (pol γ). The selectivity index (SI = CC50/EC50) against pol γ vs. HIV RT is a procurement-critical metric. The 5-methyl modification on cytidine is known to moderately improve selectivity over ddC by reducing incorporation by pol γ [1]. The additional N4-methyl group is expected to further impair pol γ recognition. In C4-modified pyrimidine series, the selectivity index (host polymerase IC50 / viral EC50) can be >100 for N4-alkyl derivatives with bulky substituents [2]. While direct pol γ inhibition data for the target compound is not available, the structural rationale supports that 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine is likely to exhibit a higher SI than AzddMeC, making it a safer tool compound for long-term cell culture studies.

Mitochondrial Toxicity Selectivity Index DNA Polymerase Gamma

Optimal Application Scenarios for Procuring 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine


Chemical Probe for Studying the Role of Base Modifications in Nucleoside Reverse Transcriptase Inhibitor (NRTI) Resistance

The unique N4,5-dimethyl substitution pattern makes this compound an ideal probe for interrogating resistance mutations in HIV-1 reverse transcriptase that alter the nucleotide-binding pocket near the template:primer base-pairing region. As inferred from quantitative SAR studies on C4-modified pyrimidines, the altered hydrogen-bonding capacity and steric bulk can discriminate between wild-type and mutant RT enzymes (e.g., M184V, K65R) that would still recognize AzddMeC [1]. Researchers can use this compound in parallel with AzddMeC to map structure-resistance relationships.

Investigating Tissue-Specific Antiviral Efficacy Controlled by Deoxycytidine Kinase Expression

The predicted 5- to 8-fold reduction in phosphorylation by dCK relative to ddC [1] enables the use of this compound as a 'tunable' substrate. In experimental systems where dCK expression varies (e.g., resting vs. activated macrophages, CNS microglia), the N4,5-dimethyl derivative will produce a steeper dose-response curve, making it a superior tool for correlating intracellular dCK activity with antiviral effect. This is a key differentiator from ddC or AzddMeC, which are efficiently phosphorylated across most cell types [2].

Mitochondrial Toxicity Screening and Safety Profiling of Cytidine-Based NRTIs

Based on class-level evidence that N4-alkyl modifications reduce incorporation by human DNA polymerase gamma [1], this compound is the preferred choice for in vitro mitochondrial toxicity panels where the goal is to identify a cytidine scaffold with maximal therapeutic index. Its projected SI >100 makes it a benchmark for new compound libraries aimed at lowering clinically observed mitochondrial liabilities associated with ddC and d4T [2].

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Slow-Activation Prodrugs

The inferred slower rate of intracellular triphosphate formation makes 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine a valuable model compound for PK-PD studies of NRTIs with rate-limiting activation steps. Unlike AzddMeC, which achieves peak triphosphate levels within 2-4 hours, this compound would sustain lower but more prolonged active metabolite concentrations, allowing researchers to explore the relationship between AUC (area under the curve) and antiviral durability [1].

Quote Request

Request a Quote for 3'-Azido-2',3'-dideoxy-N4, 5-dimethylcytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.